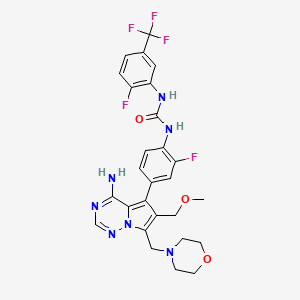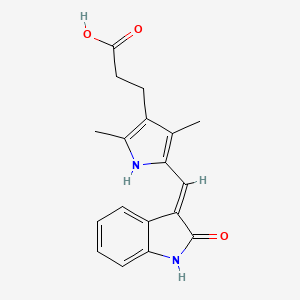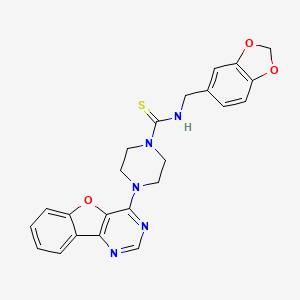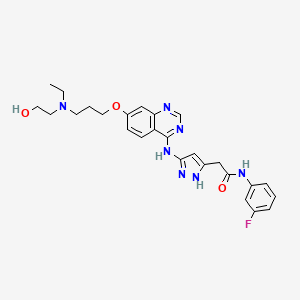![molecular formula C20H22F3N5O B1684610 N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine CAS No. 1025065-69-3](/img/structure/B1684610.png)
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Übersicht
Beschreibung
“N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine” is a chemical compound . The compound is used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves the addition of (1-methylpiperidin-4-yl)methanamine to a toluene solvent. Other ingredients used in the synthesis include a ligand, Pd 2 (dba) 3, and NaOfBu .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H22F3N5O . The InChI code for this compound is 1S/C20H22F3N5O/c1-27-9-7-14 (8-10-27)12-24-18-5-6-19-25-13-17 (28 (19)26-18)15-3-2-4-16 (11-15)29-20 (21,22)23/h2-6,11,13-14H,7-10,12H2,1H3, (H,24,26) .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of other compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.42 . It is stored in a dark place, under inert atmosphere, and in a freezer under -20C .Wissenschaftliche Forschungsanwendungen
Cancer Research
SGI-1776 is a potent and selective Pim-1 kinase inhibitor . Pim-1 is a highly conserved serine-threonine kinase that is a key regulator in many cytokine signaling pathways . Activated Pim-1 kinase can induce progression of the cell cycle, inhibition of apoptosis, and modulation of other signal transduction pathways . Transformation of Pim-1 kinase in conjunction with other oncogenes such as c-myc, N-Myc, and others such as gfi-1, runx-2 leads to malignancies including Burkitt’s lymphoma, prostate cancer, diffuse large cell lymphoma several other types of human leukemias . These findings suggest that Pim-1 may be a promising drug target for development of anticancer agents .
Anti-Adipogenic Effect
SGI-1776 has been found to have a novel anti-adipogenic effect . It inhibits adipogenesis by downregulating the expression and/or phosphorylation levels of CCAAT/enhancer-binding protein-α (C/EBP-α), peroxisome proliferator-activated receptor-γ (PPAR-γ), fatty acid synthase (FAS) and signal transducer and activator of transcription-3 (STAT-3) .
Transcription and Translation
SGI-1776 is a small molecule and Pim kinase inhibitor with selectivity for Pim-1 . It is hypothesized that Pim kinase function can be inhibited by SGI-1776 in MCL and that inhibition of phosphorylation of downstream substrates will disrupt transcriptional, translational, and cell cycle processes and promote cell death .
Safety and Hazards
Wirkmechanismus
Target of Action
SGI-1776, also known as SGI1776 or N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine, primarily targets the Pim kinases . Pim kinases are a family of serine/threonine kinases that include Pim-1, Pim-2, and Pim-3 . These proteins play a crucial role in survival pathways and are often overexpressed in various types of cancer, including acute myeloid leukemia (AML) and mantle cell lymphoma (MCL) .
Mode of Action
SGI-1776 acts as an ATP-competitive inhibitor of Pim kinases . It inhibits Pim-1, Pim-2, and Pim-3, leading to a decrease in the phosphorylation of traditional Pim kinase targets, such as c-Myc (Ser62) and 4E-BP1 (Thr36/Thr47), in actively cycling AML cell lines . This inhibition disrupts the normal functioning of these kinases, affecting cell survival and leading to a concentration-dependent induction of apoptosis .
Biochemical Pathways
The inhibition of Pim kinases by SGI-1776 affects several biochemical pathways. The phosphorylation of traditional Pim kinase targets, c-Myc (Ser62) and 4E-BP1 (Thr36/Thr47), is decreased . This leads to a significant reduction in Mcl-1, an anti-apoptotic protein . The decline in Mcl-1 is correlated with the inhibition of global RNA and protein synthesis, suggesting that the mechanism of SGI-1776 in AML involves Mcl-1 protein reduction .
Pharmacokinetics
It’s known that sgi-1776 is a small molecule and has been used in trials studying the treatment of prostate cancer, non-hodgkins lymphoma, and relapsed/refractory leukemias .
Result of Action
The primary result of SGI-1776’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of Pim kinases and the subsequent reduction in Mcl-1, an anti-apoptotic protein . Importantly, SGI-1776 has shown efficacy in both cell line data and xenograft model studies with mice bearing MV-4-11 tumors . It was also found to be cytotoxic in AML primary cells, irrespective of FLT3 mutation status .
Action Environment
It’s important to note that the effectiveness of sgi-1776 has been demonstrated in different environments, including in vitro cell lines, xenograft mouse models, and primary human cells .
Eigenschaften
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXGEROHKGDZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647329 | |
| Record name | N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine | |
CAS RN |
1025065-69-3 | |
| Record name | SGI-1776 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025065693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGI-1776 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGI-1776 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AUA0603W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of SGI-1776?
A1: SGI-1776 is a potent small molecule inhibitor of the PIM (proviral integration site for moloney murine leukemia virus) kinase family. [, , , , , , , ] It demonstrates nanomolar inhibitory activity against PIM-1, PIM-2, and PIM-3. [, , , , ]
Q2: How does SGI-1776 interact with PIM kinases?
A2: SGI-1776 acts as an ATP-competitive inhibitor, binding to the hinge region of PIM kinases, a unique ATP-binding pocket. [, ]
Q3: What are the downstream effects of SGI-1776 mediated PIM kinase inhibition?
A3: SGI-1776 disrupts multiple signaling pathways implicated in cell survival, proliferation, and drug resistance:
- Apoptosis: SGI-1776 induces apoptosis in various cancer cells by:
- Reducing phosphorylation of the pro-apoptotic protein BAD (BCL2 Associated Agonist Of Cell Death). [, , , , , ]
- Decreasing the expression of MCL-1 (Induced myeloid leukemia cell differentiation protein Mcl-1), a pro-survival BCL-2 family member. [, , , ]
- Increasing the expression of pro-apoptotic proteins such as BIM (Bcl-2-like protein 11) and FasL (Fas ligand). []
- Cell cycle arrest: SGI-1776 can induce G1 cell cycle arrest in some cancer cell lines by:
- Transcription and Translation: SGI-1776 affects gene expression by:
- Reducing the phosphorylation of c-MYC (MYC proto-oncogene, bHLH transcription factor), a key transcription factor involved in cell growth and proliferation. [, , , , , , ]
- Decreasing global RNA and protein synthesis. [, , ]
- Inhibiting the phosphorylation of 4E-BP1 (eIF4E-binding protein 1), a regulator of translation. [, , ]
- Drug resistance: SGI-1776 may modulate drug resistance by:
Q4: How does the structure of SGI-1776 contribute to its activity and selectivity for PIM kinases?
A5: While detailed structure-activity relationship (SAR) studies are not explicitly discussed in these abstracts, some studies highlight that modifications to the R1 and R2 groups of the imidazo[1,2-b]pyridazine scaffold significantly impact PIM kinase inhibition. [, ] Introduction of hydrophobic moieties at R1 and small ring substituents with 1 or 2 -CH2 spacers at the 6-amine position are crucial for enhancing PIM-1 kinase inhibition. []
Q5: Have researchers developed second-generation PIM inhibitors based on the SGI-1776 scaffold?
A6: Yes, researchers have developed second-generation PIM inhibitors with improved potency and pharmacological profiles compared to SGI-1776. [] These newer inhibitors exhibit enhanced potency against the PIM kinase family and demonstrate favorable hERG and CYP inhibition profiles, potentially leading to improved safety and efficacy. []
Q6: What are the key preclinical findings supporting SGI-1776 as a potential anticancer agent?
A6: SGI-1776 demonstrates promising preclinical activity in various in vitro and in vivo models:
- In vitro: Inhibits the proliferation and induces apoptosis of various cancer cell lines, including AML, ALL, myeloma, prostate cancer, ovarian cancer, and others. [, , , , , , , , , , , , ]
- In vivo: Demonstrates significant tumor growth inhibition in xenograft models of AML, ALL, and prostate cancer. [, , , , ]
- Synergy with other agents: Enhances the efficacy of conventional chemotherapeutic agents, such as cytarabine and taxanes, in preclinical models. [, , ] Exhibits synergistic effects when combined with other targeted therapies, including JAK inhibitors and HDAC inhibitors. [, , ]
Q7: What are the future directions for research on SGI-1776 and PIM kinase inhibitors?
A10: * Development of safer and more selective PIM inhibitors: Research is ongoing to develop second-generation PIM inhibitors with improved pharmacological profiles and reduced toxicity. [, ]* Identification of optimal therapeutic combinations: Preclinical studies highlight the potential of combining PIM inhibitors with other targeted therapies or chemotherapies to overcome resistance and enhance efficacy. [, , , , ] Further research is needed to identify the most effective combinations and optimize treatment strategies.* Elucidating mechanisms of resistance: Understanding the mechanisms underlying resistance to PIM inhibitors is crucial for developing strategies to overcome it and improve long-term treatment outcomes. []* Exploring PIM kinase inhibition in other diseases: Given the role of PIM kinases in various cellular processes, their inhibition might hold therapeutic potential in other diseases beyond cancer. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-](/img/structure/B1684527.png)
![2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide](/img/structure/B1684528.png)




![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)


![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)



